molecular formula C14H11Cl3N2O3 B1680614 RI-1 CAS No. 415713-60-9

RI-1

カタログ番号: B1680614
CAS番号: 415713-60-9
分子量: 361.6 g/mol
InChIキー: MWSUIZKGNWELRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RI-1: (3-クロロ-1-(3,4-ジクロロフェニル)-4-(モルホリン-4-イル)-1H-ピロール-2,5-ジオン) は、相同組換えに関与する中心的な遺伝子分子であるRAD51 の選択的阻害剤です。 化学式はC14H11Cl3N2O3 で、モル質量は361.60 g·mol⁻¹です .

2. 製法

合成経路: this compoundは様々な経路で合成できますが、一般的な方法としては、3,4-ジクロロアニリンと無水マレイン酸を反応させ、モルホリンで環化させる方法があります。合成工程には、塩素化、アミド化、環化反応が含まれます。

反応条件:

    塩素化: 3,4-ジクロロアニリンは、チオニルクロリドまたは五塩化リンと反応します。

    アミド化: 得られたクロロアニリンは無水マレイン酸とアミド化します。

    環化: 中間体はモルホリンで環化してthis compoundを形成します。

工業生産: this compoundは主に研究で使用されていますが、工業規模での生産には、合成工程と精製工程の最適化が必要です。

科学的研究の応用

RI-1は様々な分野で応用されています。

    化学: DNA修復機構を研究するためのツールとして使用されます。

    生物学: 相同組換え経路への影響について調査されています。

    医学: RAD51阻害により、抗癌剤として期待されています。

    産業: 創薬や個別化医療におけるthis compoundの利用に関する研究。

作用機序

RI-1は、システイン319のRAD51タンパク質表面に共有結合することにより、RAD51を不可逆的に阻害します。これは、フィラメント形成とリコンビナーゼ活性に不可欠なタンパク質間の相互作用を阻害します。 RAD51の標的阻害は、新しい癌治療法として有望視されています .

6. 類似化合物の比較

This compoundの独自性は、RAD51を特異的に標的とすることです。類似化合物には、他のRAD51阻害剤やDNA修復モジュレーターが含まれます。

生化学分析

Biochemical Properties

3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione plays a crucial role in biochemical reactions by inhibiting the RAD51 protein. RAD51 is involved in the repair of DNA double-strand breaks through homologous recombination. The compound binds covalently to the surface of RAD51 at cysteine 319, destabilizing the protein-protein interface necessary for filament formation and recombinase activity . This inhibition reduces gene conversion while stimulating single-strand annealing, thereby affecting DNA repair pathways .

Cellular Effects

The effects of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione on various cell types are profound. In human tumor cell lines, the compound inhibits the formation of subnuclear RAD51 foci following DNA damage, while leaving replication protein A focus formation unaffected . This selective inhibition potentiates the lethal effects of DNA cross-linking drugs, making it a promising candidate for combination cancer therapies . Additionally, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it disrupts the normal DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents .

Molecular Mechanism

At the molecular level, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione exerts its effects by binding to RAD51 and inhibiting its activity. This binding occurs at cysteine 319, a critical site for RAD51’s function in homologous recombination . The compound’s inhibition of RAD51 prevents the formation of RAD51 filaments on DNA, thereby blocking the repair of DNA double-strand breaks through homologous recombination. This disruption leads to increased DNA damage and cell death, particularly in cancer cells with high levels of RAD51 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the inhibition of RAD51 leads to cumulative DNA damage, resulting in increased cell death and reduced tumor growth in animal models . The compound’s stability and degradation profile are crucial for its effectiveness in long-term studies.

Dosage Effects in Animal Models

The effects of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits RAD51 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including increased DNA damage and cell death . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of RAD51 and subsequent therapeutic effects .

Metabolic Pathways

3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is involved in metabolic pathways related to DNA repair and cell cycle regulation. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . Its inhibition of RAD51 disrupts the normal DNA repair processes, leading to altered cellular metabolism and increased sensitivity to DNA-damaging agents .

Transport and Distribution

Within cells and tissues, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its overall efficacy and toxicity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell influences its ability to inhibit RAD51 and disrupt DNA repair processes . Understanding these localization mechanisms is essential for developing targeted therapies using this compound.

準備方法

Synthetic Routes:: RI-1 can be synthesized through various routes, but one common method involves the reaction of 3,4-dichloroaniline with maleic anhydride, followed by cyclization with morpholine. The synthetic steps include chlorination, amidation, and cyclization reactions.

Reaction Conditions::

    Chlorination: 3,4-dichloroaniline reacts with thionyl chloride or phosphorus pentachloride.

    Amidation: The resulting chloroaniline undergoes amidation with maleic anhydride.

    Cyclization: The intermediate is cyclized with morpholine to form this compound.

Industrial Production:: While this compound is primarily used in research, its industrial-scale production involves optimization of the synthetic steps and purification processes.

化学反応の分析

RI-1はいくつかの化学反応に関与します。

    酸化: 塩素化芳香環の存在により、酸化反応を起こす可能性があります。

    還元: 還元反応が発生し、反応性に影響を与える可能性があります。

    置換: this compoundはモルホリン窒素で求核置換反応を起こす可能性があります。

    一般的な試薬と条件: 特定の試薬と条件は、目的の修飾によって異なります。

    主な生成物: これらの反応により、官能基が変化したthis compoundの誘導体が生成されます。

類似化合物との比較

RI-1’s uniqueness lies in its specific targeting of RAD51. Similar compounds include other RAD51 inhibitors and DNA repair modulators.

特性

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSUIZKGNWELRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O3
Record name RI-1
Source Wikipedia
URL https://en.wikipedia.org/wiki/RI-1_(chemical)
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360083
Record name RI-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415713-60-9
Record name 3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415713-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RI-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415713609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RI-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RI-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8WG8ZRQ99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RI-1
Reactant of Route 2
Reactant of Route 2
RI-1
Reactant of Route 3
Reactant of Route 3
RI-1
Reactant of Route 4
Reactant of Route 4
RI-1
Reactant of Route 5
Reactant of Route 5
RI-1
Reactant of Route 6
Reactant of Route 6
RI-1
Customer
Q & A

Q1: What is the primary target of RI-1 and how does it interact with this target?

A1: this compound primarily targets RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. [] It binds covalently to the surface of RAD51 at cysteine 319. [] This binding likely disrupts the interface used by RAD51 monomers to assemble into filaments on DNA, thereby inhibiting HR. [, , , ]

Q2: What are the downstream effects of this compound inhibiting RAD51?

A2: Inhibiting RAD51 with this compound leads to:* Reduced gene conversion: This demonstrates a specific impact on the HR pathway. []* Stimulated single-strand annealing: This suggests a shift towards alternative DNA repair pathways. []* Inhibition of RAD51 foci formation: This indicates disrupted RAD51 recruitment to DNA damage sites. [, ]* Increased sensitivity to DNA damaging agents: This demonstrates a potential for synergistic therapeutic effects. [, , , , , ]* Increased DNA double-strand breaks (DSBs) and chromosomal aberrations: This reflects impaired DSB repair due to HR inhibition. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H11Cl3N2O3. Its molecular weight is 373.6 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not include specific spectroscopic data (NMR, IR, etc.) for this compound.

Q5: Is there information available on the stability of this compound under various conditions?

A5: The provided research papers primarily focus on the biological activity and target engagement of this compound. Detailed information about its material compatibility and stability under different conditions is not provided.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is described as a small molecule inhibitor, meaning it binds to and inhibits its target protein. There is no indication within the provided research of any catalytic activity associated with this compound.

Q7: Have there been any computational studies on this compound?

A7: While the research highlights the potential of this compound as a therapeutic target and mentions SAR studies, specific details about computational chemistry and modeling efforts are not provided in the research papers.

Q8: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A9: Researchers developed RI-2, an analogue of this compound, with reduced off-target effects and improved stability. [] This analogue retains RAD51 inhibitory activity despite lacking the Michael acceptor reactivity of the chloromaleimide group in this compound. [] This suggests that the overall structure of this compound, rather than solely the Michael acceptor functionality, is crucial for its interaction with RAD51.

Q9: What is known about the SHE profile of this compound?

A9: The provided research papers do not delve into the SHE aspects of this compound. Further research and development would be required to assess these parameters thoroughly.

Q10: What is the in vivo activity and efficacy of this compound?

A12: this compound has been shown to:* Enhance radiation toxicity in vestibular schwannoma cells. [] * Potentiate the lethal effects of DNA cross-linking drugs in human cells. []* Reduce tumor growth in a glioma xenograft model, particularly when combined with lomustine (CCNU). []

Q11: What cell-based assays and animal models have been used to evaluate the efficacy of this compound?

A13: Researchers have employed various methods to assess this compound efficacy:* Cell-based assays: * Gene conversion assays to measure HR activity. [] * Single-strand annealing assays. [] * Immunofluorescence for RAD51 and replication protein A foci formation. [] * Viability assays in the presence of DNA damaging agents like cisplatin and ionizing radiation. [, ]* Animal models: * Vestibular schwannoma xenograft models to assess radiosensitization. [] * Glioma xenograft models to evaluate the impact on tumor growth, especially in combination with CCNU. []

Q12: Are there any clinical trials involving this compound?

A12: The provided research papers do not mention any clinical trials involving this compound.

Q13: What is the safety profile of this compound?

A13: Detailed information regarding the toxicity and long-term effects of this compound is not presented in the research papers. Further preclinical and potentially clinical studies are needed to establish its safety profile.

Q14: What are potential areas for future research on this compound?

A14: Promising research avenues include:* Comprehensive SAR studies: Further exploration of structural modifications to enhance potency, selectivity, and pharmacokinetic properties.* Formulation optimization: Development of formulations that improve solubility, bioavailability, and stability.* Detailed PK/PD studies: Characterizing absorption, distribution, metabolism, and excretion to guide dosing and optimize therapeutic efficacy.* Investigation of resistance mechanisms: Understanding potential mechanisms of resistance to guide strategies for overcoming or delaying resistance development.* Combination therapies: Evaluating the synergistic potential of this compound with other DNA damaging agents, targeted therapies, or immunotherapies.* Exploration of biomarkers: Identifying biomarkers to predict patient response, monitor treatment efficacy, and manage potential adverse effects.* Assessment of long-term safety and toxicity: Conducting rigorous preclinical studies to comprehensively evaluate potential toxicities and guide clinical development.

Q15: What are the significant milestones in the research and development of this compound?

A19: Key milestones include:* Discovery of this compound as a potent and selective RAD51 inhibitor. []* Demonstration of its ability to enhance the activity of DNA damaging agents in vitro and in vivo. [, , , , ]* Development of the analog RI-2 with improved stability and reduced potential for off-target effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。